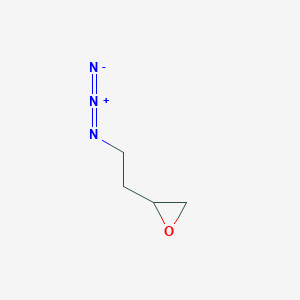
2-(2-アジドエチル)オキシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to an oxirane ring
科学的研究の応用
2-(2-Azidoethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of energetic materials, such as propellants and explosives, due to its high energy content.
作用機序
Target of Action
The primary targets of 2-(2-Azidoethyl)oxirane are carboxylic acids . In the presence of a tertiary amine, 2-(2-Azidoethyl)oxirane undergoes a ring-opening reaction with carboxylic acids . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
Mode of Action
The interaction of 2-(2-Azidoethyl)oxirane with its targets involves a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane . The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . This process is characteristic of S N 2-like processes .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Azidoethyl)oxirane involve the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various chemical substances . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Pharmacokinetics
The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 k . More research is needed to fully understand the ADME properties of 2-(2-Azidoethyl)oxirane and their impact on bioavailability.
Result of Action
The result of the action of 2-(2-Azidoethyl)oxirane is the formation of β-hydroxypropyl ester . This is achieved through a ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Action Environment
The action of 2-(2-Azidoethyl)oxirane is influenced by environmental factors such as temperature . The reaction kinetics were established at a temperature range of 323–353 K
生化学分析
Biochemical Properties
2-(2-Azidoethyl)oxirane plays a role in biochemical reactions, particularly in the context of polymerization kinetics It interacts with other biomolecules such as enzymes and proteins, influencing the nature of these interactions
Molecular Mechanism
It is known to participate in ring-opening reactions, which could potentially influence its interactions with biomolecules and its effects on gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, 2-(2-Azidoethyl)oxirane has been observed to influence polymerization kinetics and the physical properties of polymer films . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)oxirane typically involves the reaction of an epoxide with an azide source. One common method is the nucleophilic substitution reaction where an azide ion attacks the less hindered carbon of an epoxide ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and may require the use of a phase transfer catalyst to enhance the reaction rate .
Industrial Production Methods: On an industrial scale, the production of 2-(2-Azidoethyl)oxirane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate the use of high-pressure reactors to facilitate the reaction under controlled conditions. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(2-Azidoethyl)oxirane undergoes a variety of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding diols, ethers, and amines.
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines
Reducing Agents: Hydrogen gas, palladium catalyst
Solvents: Dimethylformamide (DMF), acetonitrile
Major Products:
Diols: Formed from the ring-opening of the oxirane ring by water
Ethers: Formed from the ring-opening of the oxirane ring by alcohols
Amines: Formed from the reduction of the azido group
類似化合物との比較
Oxetane: Another three-membered ring ether, but with different reactivity and applications.
Aziridine: A three-membered ring containing nitrogen, used in the synthesis of polyamines and other nitrogen-containing compounds.
Epoxide: A general class of compounds containing a three-membered ring with an oxygen atom, similar to oxirane.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields, making it a versatile and valuable compound in scientific research.
特性
IUPAC Name |
2-(2-azidoethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-2-1-4-3-8-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWVZZSPZZMTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
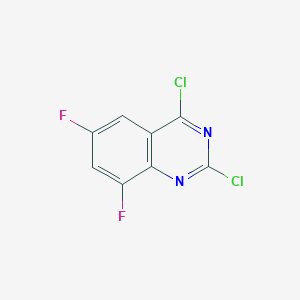
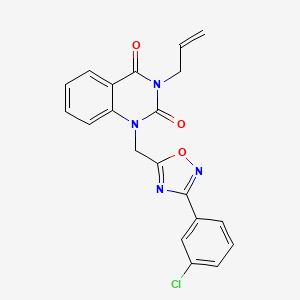
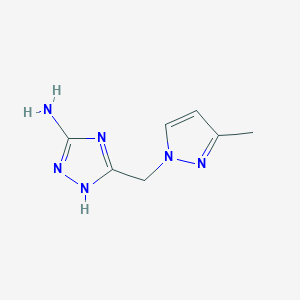
![1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2405321.png)
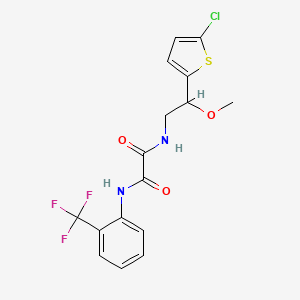
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)
![2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2405326.png)
![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
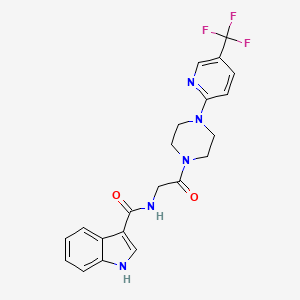
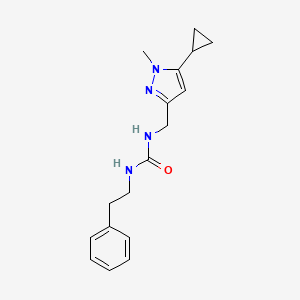
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
